Pharmacological Inactivity of Imatinib N-Oxide Metabolites Versus Parent Imatinib
Imatinib (Piperidine)-N,N-dioxide, as an N-oxide derivative, belongs to a class of metabolites shown to be weakly active as BCR-ABL1 inhibitors compared to the parent drug Imatinib. In a head-to-head pharmacological evaluation, the hydroxymethylphenyl and N-oxide metabolites of imatinib were found to be only weakly active as BCR-ABL1 inhibitors [1]. While specific IC50 values for the di-N-oxide are not reported, this class-level evidence indicates that its kinase inhibitory activity is substantially lower than that of Imatinib, which has reported IC50 values of 204 nM for BCR-ABL . This inactivity supports the compound's use as a reference standard rather than a therapeutic agent.
| Evidence Dimension | BCR-ABL1 kinase inhibition activity |
|---|---|
| Target Compound Data | Weakly active (class-level, exact IC50 not reported) |
| Comparator Or Baseline | Imatinib: IC50 204 nM (BCR-ABL) |
| Quantified Difference | Substantial reduction in activity |
| Conditions | In vitro kinase inhibition assay |
Why This Matters
This confirms that the compound is pharmacologically inert and suitable as an analytical standard without confounding biological activity.
- [1] Manley, P. W. (2019). Investigations into the Potential Role of Metabolites on the Anti-Leukemic Activity of Imatinib, Nilotinib and Midostaurin. CHIMIA International Journal for Chemistry, 73(7-8), 561-570. DOI: 10.2533/chimia.2019.561 View Source
